Ac-YVAD-cho

概要

科学的研究の応用

Ac-YVAD-CHO is widely used in scientific research due to its ability to inhibit caspase-1. Some of its applications include:

Inflammation Research: this compound is used to study the role of caspase-1 in the inflammatory response and to develop potential anti-inflammatory therapies.

Apoptosis Studies: Researchers use this compound to investigate the mechanisms of apoptosis and the role of caspase-1 in programmed cell death.

Cancer Research: this compound is explored as a potential therapeutic agent in cancer treatment due to its ability to modulate the inflammatory response and apoptosis.

Neurodegenerative Diseases: Studies have shown that this compound can reduce inflammation and cell death in models of neurodegenerative diseases, making it a potential therapeutic candidate.

作用機序

Ac-YVAD-CHOは、カスパーゼ-1の活性部位に結合することにより効果を発揮し、その活性を阻害します。この阻害は、プロインターロイキン-1βの活性型インターロイキン-1βへの切断を防ぎ、炎症を軽減します。 This compoundの分子標的は、カスパーゼ-1の活性部位にあるシステイン残基であり、これはその酵素活性に不可欠です .

類似化合物の比較

類似化合物

Ac-DEVD-CHO: アポトーシスに関与する別の酵素であるカスパーゼ-3の選択的阻害剤.

Z-VAD-FMK: カスパーゼ-1を含む複数のカスパーゼを阻害する広範囲のカスパーゼ阻害剤.

This compoundの独自性

This compoundは、カスパーゼ-1に対する高い特異性と効力を持つため、ユニークです。 広範囲の阻害剤とは異なり、this compoundは、他のカスパーゼに影響を与えることなく、カスパーゼ-1を選択的に阻害するため、さまざまな生物学的プロセスにおけるカスパーゼ-1の特定の役割を研究するための貴重なツールとなっています .

生化学分析

Biochemical Properties

Ac-Yvad-cho plays a significant role in biochemical reactions, particularly in the inhibition of caspase-1 . It interacts with caspase-1, a cysteine-dependent protease, to inhibit its activity . This interaction is crucial in modulating various biological processes, including apoptosis and inflammation .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to inhibit caspase-1 . By inhibiting caspase-1, this compound can suppress the production of mature IL-1β . In pancreatic carcinoma cells, the inhibition of caspase-1 by this compound has been observed to lead to cell apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with caspase-1 . It binds to caspase-1, inhibiting its activity and subsequently suppressing the production of mature IL-1β . This inhibition of caspase-1 activity is a key aspect of this compound’s mechanism of action .

Temporal Effects in Laboratory Settings

It has been observed that this compound can effectively block inflammatory cell death in experimental models .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, this compound at a dosage of 12.5 µmol/kg has been shown to reduce pancreatic levels of IL-18 and serum levels of IL-1β, as well as reduce pyroptosis of pancreatic cells .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role as a caspase-1 inhibitor . By inhibiting caspase-1, this compound can influence the metabolic pathways associated with the production of IL-1β .

Subcellular Localization

Yvadase activity, which is related to the function of this compound, has been observed in mitochondria of growing pollen tubes .

準備方法

合成ルートと反応条件

Ac-YVAD-CHOは、ペプチド合成の一般的な方法である固相ペプチド合成によって合成されます。合成には、保護されたアミノ酸を固相樹脂に順次添加し、その後脱保護して樹脂から切断する工程が含まれます。 最終生成物は、高速液体クロマトグラフィーを用いて精製されます .

工業生産方法

This compoundの工業生産は、実験室での合成と同様の原理に従いますが、より大規模で行われます。このプロセスには、ペプチドの効率的で高スループットな生産を可能にする自動ペプチド合成装置が含まれます。 高度な精製技術の使用により、最終生成物の高純度が保証されます .

化学反応の分析

反応の種類

Ac-YVAD-CHOは、主に加水分解と酸化反応を起こします。 生理的条件下では安定していますが、強酸または強塩基の存在下では加水分解される可能性があります .

一般的な試薬と条件

加水分解: 強酸または強塩基は、this compoundを加水分解してペプチド結合を切断することができます。

生成される主要な生成物

This compoundの加水分解から生成される主要な生成物は、N-アセチル-L-チロシン、L-バリン、N-[(1S)-2-カルボキシル-1-ホルミルエチル]-L-アラニン、およびL-アラニンのアミドという個々のアミノ酸です .

科学研究の用途

This compoundは、カスパーゼ-1を阻害する能力があるため、科学研究で広く使用されています。その用途には以下のようなものがあります。

類似化合物との比較

Similar Compounds

Ac-DEVD-CHO: A selective inhibitor of caspase-3, another enzyme involved in apoptosis.

Z-VAD-FMK: A broad-spectrum caspase inhibitor that inhibits multiple caspases, including caspase-1.

Uniqueness of Ac-YVAD-CHO

This compound is unique due to its high specificity and potency for caspase-1. Unlike broad-spectrum inhibitors, this compound selectively inhibits caspase-1 without affecting other caspases, making it a valuable tool for studying the specific role of caspase-1 in various biological processes .

特性

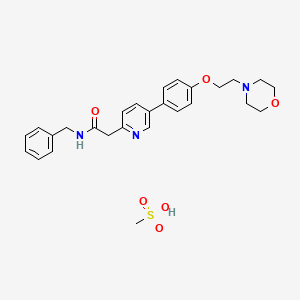

IUPAC Name |

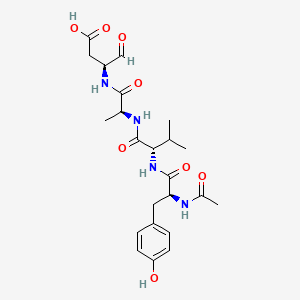

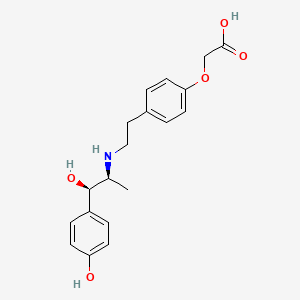

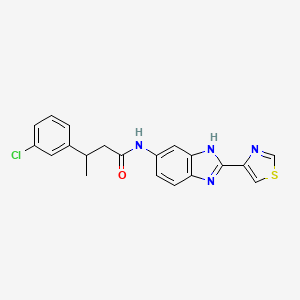

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O8/c1-12(2)20(23(35)24-13(3)21(33)26-16(11-28)10-19(31)32)27-22(34)18(25-14(4)29)9-15-5-7-17(30)8-6-15/h5-8,11-13,16,18,20,30H,9-10H2,1-4H3,(H,24,35)(H,25,29)(H,26,33)(H,27,34)(H,31,32)/t13-,16-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIARALSGDVZEP-SJVNDZIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143313-51-3 | |

| Record name | L 709049 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143313513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-709049 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVF6UYC3CM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ac-YVAD-CHO primarily targets caspase-1 [, , ]. It acts as a competitive inhibitor, binding to the active site of caspase-1 and preventing it from cleaving its natural substrates, such as pro-interleukin-1β (pro-IL-1β) [, , ].

ANone: Inhibiting caspase-1 with this compound leads to decreased production of mature IL-1β and IL-18, cytokines that play crucial roles in inflammation [, , ]. Consequently, this compound can attenuate inflammatory responses in various models, including bacterial infection [, ], burn injury [], and allergic airway inflammation [].

ANone: While this compound is considered a relatively selective inhibitor of caspase-1, research suggests it might exert inhibitory effects on other caspases, albeit with lower potency [, , ]. For instance, it displayed some inhibitory activity against caspase-4 and caspase-5 in a study on zebrafish embryos [].

ANone: The molecular formula of this compound is C24H35N5O9, and its molecular weight is 537.57 g/mol.

ANone: this compound has shown efficacy in various in vitro and in vivo models. It has been successfully used to inhibit caspase-1 activity and reduce IL-1β production in cell cultures, including rat striatum [], mouse peritoneal macrophages [], and human monocytic THP.1 cells [].

ANone: In vivo studies have demonstrated the protective effects of this compound in animal models of various diseases. For instance, it attenuated lung inflammation in a rat model of burn injury [] and reduced airway inflammation in a murine model of asthma [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B1673876.png)